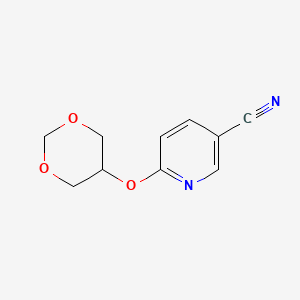
2-(3-Methyloxetan-3-yl)ethanol
説明
“2-(3-Methyloxetan-3-yl)ethanol”, also known as MOE, is a chemical compound belonging to the oxetane family. It has a molecular weight of 116.16 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-methyl-3-oxetanyl)ethanol . The InChI code is 1S/C6H12O2/c1-6(2-3-7)4-8-5-6/h7H,2-5H2,1H3 .科学的研究の応用
Polymer Chemistry and Protective Groups
2-(Pyridin-2-yl)ethanol, closely related to the compound , has been identified as an effective protecting group for methacrylic acid. This compound can be selectively removed after polymerization either chemically under alkaline conditions or thermally at temperatures above 110 °C. Its stability under acidic conditions and resistance to catalytic hydrogenolysis make it a valuable compound in polymer chemistry (Elladiou & Patrickios, 2012).
Fuel Cell Applications
In the context of fuel cell applications, a study demonstrated that ethanol-water mixtures could be converted into hydrogen with high yield and conversion rates through catalytic steam reforming. This process was facilitated by modified Ni/Y2O3 catalysts at relatively low temperatures, highlighting the potential of alcohol derivatives in hydrogen generation, a critical component in fuel cell technology (Sun et al., 2008).
Chemical Sensing and Metal Ion Detection
A compound, 2-((Naphthalen-6-yl)methylthio)ethanol, was synthesized and identified as a highly selective fluorescent sensor for Al(3+) in physiological pH ranges. The compound could detect Al(3+) bound to cells through fluorescence microscopy, showcasing the potential of certain alcohol derivatives in chemical sensing applications (Banerjee et al., 2012).
Industrial and Green Chemistry
In industrial applications, the extraction of alcohols like ethanol from water using specific ionic liquids has been studied to address the high energy consumption in conventional distillation processes. The study of phase diagrams and extraction coefficients underlined the potential of certain alcohol derivatives in enhancing the efficiency of alcohol extraction from water, contributing to green chemistry solutions (Chapeaux et al., 2008).
Catalysis and Chemical Reactions
The study of metal-assisted alcohol dehydrogenation in metal-2-(arylazo)phenol complexes revealed that certain alcohols could facilitate the generation of CO through specific catalytic processes. This insight could have implications for the synthesis and catalytic properties of various industrial and pharmaceutical compounds (Roy et al., 2020).
作用機序
Target of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Methyloxetan-3-yl)ethanol . .
特性
IUPAC Name |
2-(3-methyloxetan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2-3-7)4-8-5-6/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMOAAFJCIYUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693526 | |
| Record name | 2-(3-Methyloxetan-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyloxetan-3-yl)ethanol | |
CAS RN |
88214-48-6 | |
| Record name | 2-(3-Methyloxetan-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394465.png)
![7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1394468.png)





![2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1394475.png)